molecular formula C22H29N3O B6498780 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one CAS No. 878692-38-7

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one

Numéro de catalogue: B6498780
Numéro CAS: 878692-38-7
Poids moléculaire: 351.5 g/mol
Clé InChI: TVTVGFYSGGFXPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a benzimidazole moiety. The benzimidazole group is modified with a 2-cyclohexylethyl chain, while the pyrrolidinone nitrogen is functionalized with a prop-2-en-1-yl (allyl) group.

Propriétés

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-13-24-16-18(15-21(24)26)22-23-19-10-6-7-11-20(19)25(22)14-12-17-8-4-3-5-9-17/h2,6-7,10-11,17-18H,1,3-5,8-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTVGFYSGGFXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions, which often include condensation and cyclization steps. Key intermediates in the process are benzodiazole and pyrrolidinone derivatives, which undergo coupling reactions under controlled conditions. Common reagents used in the synthesis include strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction temperatures can vary, but they often range from 0°C to 100°C, depending on the step.

  • Industrial Production Methods: : In an industrial setting, the production method may be scaled up, involving larger reactors and possibly continuous flow techniques. Efficiency and yield optimization are crucial, typically involving automated processes to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

  • Types of Reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. For example, the benzodiazole moiety can be a site for electrophilic aromatic substitution, whereas the pyrrolidinone ring might be subjected to nucleophilic attacks.

  • Common Reagents and Conditions: : Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminium hydride may be used. Reaction conditions depend on the specific transformation desired but generally involve careful control of temperature and pH.

  • Major Products Formed: : Reactions with this compound can yield a variety of products, depending on the conditions. For instance, oxidation might lead to carboxylic acid derivatives, while reduction could produce secondary amines.

Applications De Recherche Scientifique

  • Chemistry: : In chemistry, the compound is used as a building block for designing complex molecules, due to its versatile functional groups.

  • Medicine: : Preliminary studies suggest it might be explored for pharmaceutical applications, including as a lead compound for designing new drugs targeting specific receptors or enzymes.

  • Industry: : Its unique structure makes it a candidate for developing advanced materials, such as polymers with specific properties.

Mechanism of Action: The mechanism of action for 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can participate in pi-pi stacking interactions with aromatic amino acids in proteins, while the pyrrolidinone ring may engage in hydrogen bonding or ionic interactions, influencing biological pathways.

Comparaison Avec Des Composés Similaires

Substituent Effects on the Benzimidazole Ring

A closely related analog, 4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one (), replaces the cyclohexylethyl group with a 2-chlorobenzyl substituent. Key differences include:

  • Electron-Withdrawing vs. In contrast, the cyclohexylethyl group in the target compound increases hydrophobicity, which may improve membrane permeability or binding to lipophilic enzyme pockets .
  • Steric Effects : The bulky cyclohexylethyl chain could impose greater steric hindrance compared to the planar chlorobenzyl group, possibly altering conformational flexibility or target selectivity.

Pyrrolidin-2-one Derivatives with Antioxidant Activity

highlights pyrrolidin-2-one derivatives with substituted phenyl and heterocyclic groups. For example:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging.
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one shows 1.35× higher activity.

While the target compound lacks direct antioxidant data, its allyl group may influence redox properties. The absence of electron-rich substituents (e.g., hydroxyl or thioxo groups) suggests its primary activity may diverge from classical antioxidants .

Comparison with JAK Inhibitors

Ruxolitinib (), a JAK1/2 inhibitor, contains a benzodiazolyl-piperidine scaffold. Though structurally distinct, shared motifs (e.g., aromatic heterocycles) suggest overlapping pharmacophoric features.

Molecular Weight and Elemental Composition

reports data for 4-ethyl-1-(phenylethyl)pyrrolidin-2-one (C15H18NO3), with elemental analysis (C: 76.77%, H: 8.39%). By comparison, the target compound (C22H28N3O2) has a higher molecular weight (366.48 g/mol) and carbon content (~72.1%), indicating increased lipophilicity. Such differences may impact solubility, crystallinity, or synthetic yield .

Data Table: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
4-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one Cyclohexylethyl, allyl 366.48 N/A (Theoretical lipophilicity)
4-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one Chlorobenzyl, allyl 367.84 N/A (Electron-withdrawing group)
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one Chlorohydroxyphenyl, thioxo-oxadiazole 353.79 1.5× ascorbic acid (antioxidant)
Ruxolitinib Benzodiazolyl-piperidine 463.62 JAK1/2 inhibition (IC50 ~3 nM)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.